molecular formula C13H16N6O2S B274782 2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

Cat. No. B274782
M. Wt: 320.37 g/mol
InChI Key: SHHBSDGSYOHLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is commonly referred to as AMT and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMT involves the inhibition of enzymes involved in the biosynthesis of nucleic acids. AMT binds to the active site of these enzymes, preventing them from functioning properly. This results in the inhibition of DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
AMT has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. AMT has also been found to inhibit the growth of bacteria and fungi. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMT in lab experiments is its broad spectrum of activity. It has been shown to exhibit activity against a wide range of microorganisms and cancer cells. However, one of the limitations of using AMT is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the research of AMT. One area of interest is the development of new derivatives of AMT with improved efficacy and reduced toxicity. Another area of interest is the evaluation of AMT in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential use of AMT in the development of new antimicrobial agents is an area of ongoing research.
Conclusion:
In conclusion, AMT is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to be effective against a wide range of microorganisms and cancer cells. However, its potential toxicity is a limitation that needs to be addressed in future research. The ongoing research on AMT holds promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of AMT involves the reaction of 4-methylphenylhydrazine with 2-chloroacetyl chloride to form 4-methylphenylhydrazine hydrochloride. This compound is then reacted with thiourea to form 4-methylphenyl-1,2,4-triazol-3-thiol. The final step involves the reaction between 4-methylphenyl-1,2,4-triazol-3-thiol and N-methylcarbamoyl chloride to form AMT.

Scientific Research Applications

AMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. AMT has been evaluated for its potential use in the treatment of various diseases such as cancer, tuberculosis, and fungal infections.

properties

Molecular Formula

C13H16N6O2S

Molecular Weight

320.37 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C13H16N6O2S/c1-8-3-5-9(6-4-8)11-17-18-13(19(11)14)22-7-10(20)16-12(21)15-2/h3-6H,7,14H2,1-2H3,(H2,15,16,20,21)

InChI Key

SHHBSDGSYOHLTD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC(=O)NC

Origin of Product

United States

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